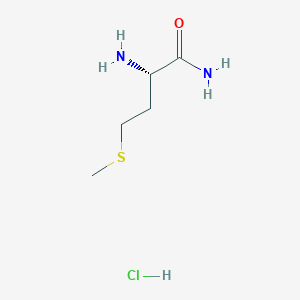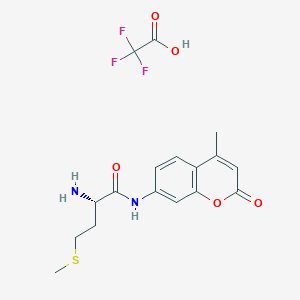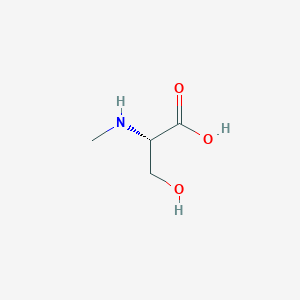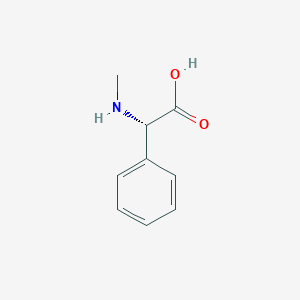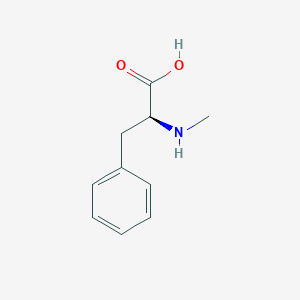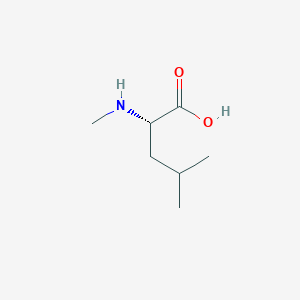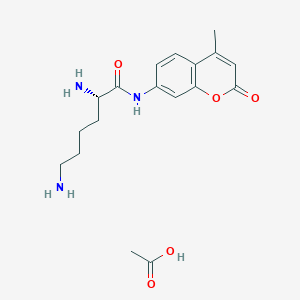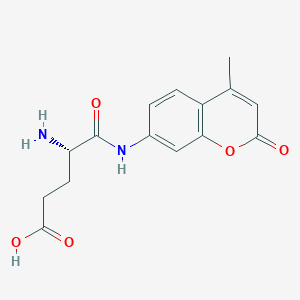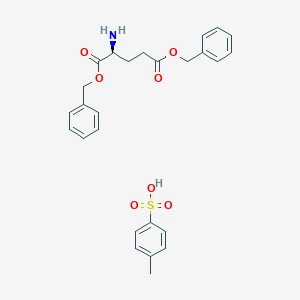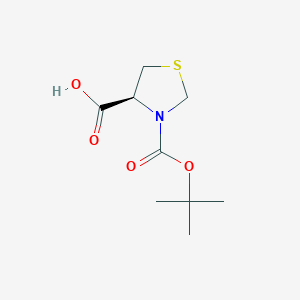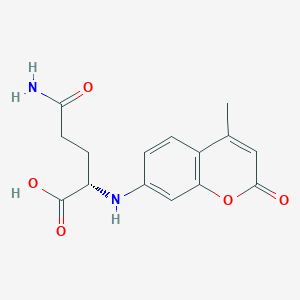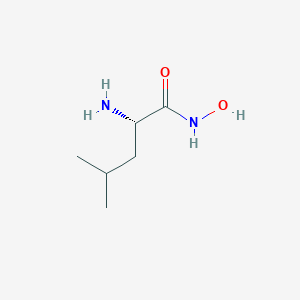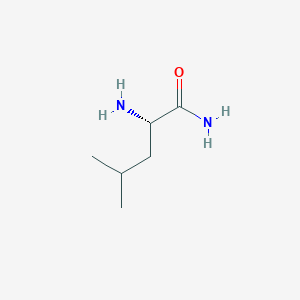
Tos-Arg-OH
Overview
Description
Tosylarginine, also known as Tos-Arg-OH, is a derivative of the amino acid arginine. It is widely used in peptide synthesis and biochemical research due to its unique properties. The compound is characterized by the presence of a tosyl group, which is a sulfonyl functional group attached to a benzene ring, and an arginine residue.
Biochemical Analysis
Cellular Effects
It is known that arginine, the parent compound of Tos-Arg-OH, plays a crucial role in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that arginine, the parent compound of this compound, can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
Tosylarginine is typically synthesized through the protection of the arginine amino group with a tosyl group. The process involves the reaction of arginine with tosyl chloride in the presence of a base such as sodium hydroxide or pyridine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of tosylarginine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tosylarginine undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to remove the tosyl group, yielding free arginine.
Oxidation and Reduction: Tosylarginine can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiol compounds are used under mild conditions to substitute the tosyl group.
Hydrolysis: Acidic or basic conditions are employed to hydrolyze the tosyl group, with hydrochloric acid or sodium hydroxide being common reagents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired reaction.
Major Products Formed
Substitution Reactions: The major products are derivatives of arginine with different functional groups replacing the tosyl group.
Hydrolysis: The primary product is free arginine.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
Tosylarginine is extensively used in various fields of scientific research:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, facilitating the formation of peptide bonds.
Biochemical Studies: The compound is used to study enzyme-substrate interactions, particularly in the context of proteases and other enzymes that recognize arginine residues.
Medical Research: Tosylarginine derivatives are investigated for their potential therapeutic applications, including as inhibitors of specific enzymes involved in diseases.
Industrial Applications: The compound is used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of tosylarginine involves its interaction with enzymes and other proteins. The tosyl group acts as a protecting group, preventing unwanted reactions at the arginine residue. In enzymatic reactions, tosylarginine can serve as a substrate or inhibitor, depending on the enzyme’s specificity. The molecular targets include proteases and other enzymes that recognize arginine residues, and the pathways involved are related to peptide bond formation and hydrolysis.
Comparison with Similar Compounds
Similar Compounds
Boc-Arginine: Another protected form of arginine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.
Fmoc-Arginine: Arginine protected by a fluorenylmethyloxycarbonyl (Fmoc) group.
Z-Arginine: Arginine protected by a benzyloxycarbonyl (Z) group.
Uniqueness of Tosylarginine
Tosylarginine is unique due to the presence of the tosyl group, which provides distinct chemical properties compared to other protecting groups. The tosyl group is more stable under certain conditions, making tosylarginine suitable for specific synthetic applications where other protected forms of arginine might not be as effective.
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-11(12(18)19)3-2-8-16-13(14)15/h4-7,11,17H,2-3,8H2,1H3,(H,18,19)(H4,14,15,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNRNFXZFIRNEO-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


